Comparative Potency Against Human ATX: (Rac)-PAT-494 vs. Type II and Type I Inhibitors
In a standardized lysoPLD assay using LPC as substrate, (Rac)-PAT-494 exhibited an average IC50 of 20 nM (0.020 µM, SD 0.007, n=3) [1]. This potency is 23.6-fold higher than that of the type II inhibitor PAT-078 (IC50 0.472 µM) but 4-fold lower than the type I inhibitor PF-8380 (IC50 0.005 µM) [1]. Importantly, (Rac)-PAT-494 achieved 100% maximal inhibition of ATX lysoPLD activity, confirming full target engagement under these assay conditions [1].
| Evidence Dimension | Inhibition of human ATX lysoPLD activity (LPC substrate) |
|---|---|
| Target Compound Data | IC50 = 0.020 µM (20 nM), SD 0.007, n=3, max inhibition 100% |
| Comparator Or Baseline | PAT-078 (type II): IC50 0.472 µM; PF-8380 (type I): IC50 0.005 µM; HA155: IC50 0.182 µM |
| Quantified Difference | (Rac)-PAT-494 is 23.6-fold more potent than PAT-078; 4-fold less potent than PF-8380; 9.1-fold more potent than HA155 |
| Conditions | Recombinant human ATX, LPC substrate (lysoPLD activity), in vitro biochemical assay |
Why This Matters
This quantifies (Rac)-PAT-494's position within the ATX inhibitor potency spectrum, enabling informed selection for assays requiring moderate-to-high potency without the sub-nanomolar potency (and potential off-target risks) of ultra-potent type I inhibitors.
- [1] Stein AJ, Bain G, Prodanovich P, et al. Structural Basis for Inhibition of Human Autotaxin by Four Potent Compounds with Distinct Modes of Binding. Mol Pharmacol. 2015;88(6):982-992. doi:10.1124/mol.115.100404. Supplementary Table 1. View Source
